4-(乙氧羰基)邻苯二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Ethoxycarbonyl)phthalic acid is a chemical compound that is a derivative of phthalic acid . It is involved in oxidative hydroxylation for the preparation of phenols .

Synthesis Analysis

Phthalic acid derivatives are synthesized from phthalic anhydride and specific alcohols by Fischer esterification . A Pd (II)-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates has been developed . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

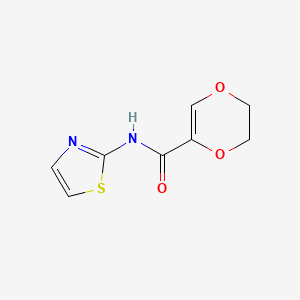

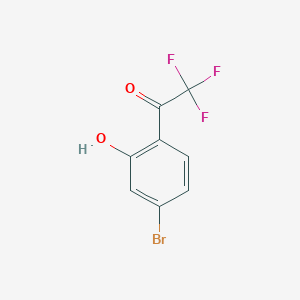

4-(Ethoxycarbonyl)phthalic acid contains total 39 bond(s); 25 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis

Phthalimides, a structural motif frequently found in natural products, pharmaceuticals, and organic materials, are synthesized through the condensation of phthalic acids/anhydrides with primary amines . Phthalic acid is used as a catalyst for the one-pot three-component Biginelli synthesis of 3,4-dihydropyrimidin-2- (1 H )-one derivatives via β-keto esters, aldehyde derivatives, and urea/thiourea .Physical And Chemical Properties Analysis

Phthalic Acid is the main chemical compound that is applied as an anhydride to create chemicals like dyes, phthalates, saccharin, perfumes, and many other useful products. The Phthalic Acid boiling point is 289 °C (1013 hPa) (decomposition) . Many carboxylic acids are colorless liquids with disagreeable odors .科学研究应用

邻苯二甲酸酯的环境和健康影响

邻苯二甲酸酯被广泛认为是工业聚合物中的增塑剂。它们在商业产品中的普遍存在导致了大量的人类和环境暴露。研究重点突出了某些邻苯二甲酸盐引起的细胞毒性、内分泌干扰和氧化应激,强调了对其生物影响进行全面评估的必要性(Mankidy 等人,2013 年)。

邻苯二甲酸酯的生物降解

对罗多球菌 YC-YT1 等细菌菌株对邻苯二甲酸二(2-乙基己基)酯生物降解的研究揭示了使用微生物解决方案修复被邻苯二甲酸酯污染的环境的潜力。此类研究强调了微生物菌株在各种环境(包括盐水条件)中降解邻苯二甲酸酯的适应性和应用(杨等人,2018 年)。

分析方法和环境监测

为环境样品(如室内灰尘)中邻苯二甲酸酯的测定开发分析方法对于监测和评估人类暴露于这些化合物至关重要。此类方法能够识别家庭环境中的主要邻苯二甲酸酯,有助于了解暴露途径和潜在健康风险(Kubwabo 等人,2013 年)。

内分泌干扰和健康影响的可能性

邻苯二甲酸酯,包括 4-(乙氧羰基) 邻苯二甲酸,因其与其他邻苯二甲酸酯的结构相似性,可能对人类健康产生影响,因为它们具有作为内分泌干扰物的潜力。研究表明,接触某些邻苯二甲酸酯会对生殖健康、发育过程产生不利影响,并可能与其他健康结果相关(Latini 等人,2006 年)。

作用机制

The primary mechanism of action of phthalic anhydride is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

安全和危害

未来方向

Phthalates have become a pervasive environmental contaminant because of their widespread applications. Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .

属性

IUPAC Name |

4-ethoxycarbonylphthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDWYLUYHRELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

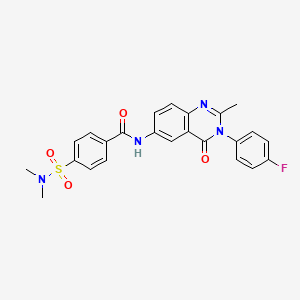

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)

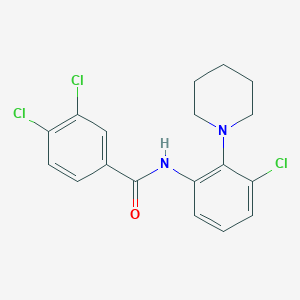

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)

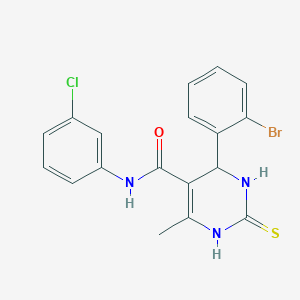

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)

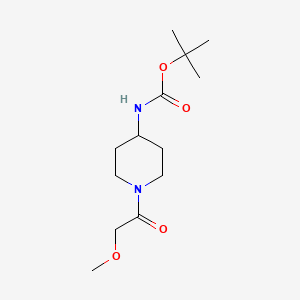

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)

![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)